Propyl Paraben-13C6
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Overview
Description
Propyl Paraben-13C6 is an isotope-labeled analog of Propyl Paraben, a compound widely used as an antimicrobial agent in cosmetic products. The molecular formula of this compound is C4[13C]6H12O3, and it has a molecular weight of 186.16 g/mol. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl Paraben-13C6 is synthesized by esterification of 4-hydroxybenzoic acid with propanol, where the carbon atoms are replaced with the isotope carbon-13. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Propyl Paraben-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl Paraben-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of paraben metabolism in biological systems.
Medicine: Investigated for its potential antimicrobial properties and its role in preserving pharmaceutical formulations.
Industry: Utilized in the development of new cosmetic and personal care products due to its preservative properties.
Mechanism of Action
The mechanism of action of Propyl Paraben-13C6 involves its ability to disrupt microbial cell membranes, leading to cell death. This antimicrobial effect is primarily due to its interaction with the lipid bilayer of microbial cells, causing increased membrane permeability and leakage of cellular contents . Additionally, this compound can interfere with enzymatic activities within microbial cells, further contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl Paraben: Another paraben used as a preservative, but with a shorter alkyl chain.
Ethyl Paraben: Similar to Propyl Paraben but with an ethyl group instead of a propyl group.
Butyl Paraben: Has a longer alkyl chain compared to Propyl Paraben, leading to different solubility and antimicrobial properties.
Uniqueness
Propyl Paraben-13C6 is unique due to its isotope labeling, which allows for detailed tracking and analysis in scientific studies. This labeling provides a distinct advantage in metabolic and kinetic studies, enabling researchers to gain deeper insights into the behavior and fate of parabens in various systems.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
propyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3+1,4+1,5+1,6+1,8+1,9+1 |
InChI Key |
QELSKZZBTMNZEB-CICUYXHZSA-N |
Isomeric SMILES |
CCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.